molecular formula C16H22N2O4 B1469884 Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate CAS No. 1823727-90-7

Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B1469884
CAS No.: 1823727-90-7
M. Wt: 306.36 g/mol
InChI Key: XHWADQQRFKBFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate” is a complex organic compound. The benzo[d][1,3]dioxol-5-yl group suggests that it contains a dioxole ring (a five-membered ring with two oxygen atoms) attached to a benzene ring . The pyrrolidin-3-yl part indicates the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The tert-butyl carbamate group consists of a carbamate (an organic compound derived from carbamic acid) attached to a tert-butyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dioxole and pyrrolidine rings, and the attachment of the tert-butyl carbamate group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dioxole and pyrrolidine rings would add cyclic structure to the molecule, and the carbamate group would likely have an impact on the overall polarity and reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of multiple rings, the carbamate group, and the overall size and shape of the molecule would all play a role .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some compounds with dioxole rings have been studied for their antitumor activities .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising activity in biological systems, it could be studied further for potential medicinal uses .

Properties

IUPAC Name

tert-butyl N-[4-(1,3-benzodioxol-5-yl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-12-8-17-7-11(12)10-4-5-13-14(6-10)21-9-20-13/h4-6,11-12,17H,7-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWADQQRFKBFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 3
Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 4
Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 5
Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 6
Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.